molecular formula C14H9FN2O2 B5060152 5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione

Cat. No.: B5060152
M. Wt: 256.23 g/mol
InChI Key: LACMXOPXAQUWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione is a synthetic organic compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACMXOPXAQUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione typically involves the condensation of a phthalic anhydride derivative with a primary amine. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of E3 ligase, which plays a role in protein ubiquitination and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione stands out due to its unique combination of a fluorine atom and a methylpyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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